molecular formula C29H30N2O6 B15137400 Fmoc-Gly-NH-CH2-O-(S)-isobutane-Cbz

Fmoc-Gly-NH-CH2-O-(S)-isobutane-Cbz

Cat. No.: B15137400
M. Wt: 502.6 g/mol
InChI Key: MQMQPGSHGWHZIJ-FQEVSTJZSA-N
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Description

Fmoc-Gly-NH-CH2-O-(S)-isobutane-Cbz is a synthetic compound used primarily in the field of medicinal chemistry. It is a derivative of glycine, modified with fluorenylmethyloxycarbonyl (Fmoc) and carbobenzyloxy (Cbz) protecting groups. These modifications make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of peptide-based drugs and antibody-drug conjugates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gly-NH-CH2-O-(S)-isobutane-Cbz typically involves multiple steps, starting with the protection of glycine. The Fmoc group is introduced to protect the amino group of glycine, followed by the attachment of the isobutane moiety through a nucleophilic substitution reaction. The final step involves the introduction of the Cbz group to protect the carboxyl group. The reaction conditions often include the use of organic solvents like dichloromethane and reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process involves sequential addition of reagents and solvents, followed by purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Gly-NH-CH2-O-(S)-isobutane-Cbz undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove protecting groups or modify the structure.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols are used in the presence of catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or modified analogs.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-Gly-NH-CH2-O-(S)-isobutane-Cbz is used as a building block in the synthesis of complex molecules. Its protected functional groups allow for selective reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is used to create peptide-based probes and inhibitors. These molecules can be used to study protein interactions and enzyme activities, providing insights into cellular processes.

Medicine

In medicine, this compound is a key component in the development of peptide-based drugs. These drugs have applications in treating various diseases, including cancer, diabetes, and infectious diseases. The compound’s ability to form stable conjugates with antibodies makes it valuable in the creation of antibody-drug conjugates (ADCs), which are used in targeted cancer therapies.

Industry

In the industrial sector, the compound is used in the production of high-value chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of bioactive molecules makes it an important material in the pharmaceutical manufacturing process.

Mechanism of Action

The mechanism of action of Fmoc-Gly-NH-CH2-O-(S)-isobutane-Cbz involves its ability to form stable conjugates with other molecules. The Fmoc and Cbz protecting groups allow for selective reactions, enabling the compound to be incorporated into larger structures. In the context of ADCs, the compound acts as a linker, connecting the drug molecule to the antibody. This targeted delivery system allows for the selective destruction of cancer cells while minimizing damage to healthy tissues.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Gly-NH-CH2-O-CH2COOH: Another glycine derivative with similar protecting groups, used in peptide synthesis.

    Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH: A compound with a cyclopropane moiety, used as an intermediate in ADC synthesis.

Uniqueness

Fmoc-Gly-NH-CH2-O-(S)-isobutane-Cbz is unique due to its specific combination of protecting groups and the isobutane moiety. This structure provides distinct reactivity and stability, making it particularly useful in the synthesis of complex bioactive molecules. Its ability to form stable conjugates with antibodies sets it apart from other similar compounds, enhancing its utility in targeted drug delivery systems.

Properties

Molecular Formula

C29H30N2O6

Molecular Weight

502.6 g/mol

IUPAC Name

benzyl (3S)-3-[[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]methoxy]butanoate

InChI

InChI=1S/C29H30N2O6/c1-20(15-28(33)35-17-21-9-3-2-4-10-21)37-19-31-27(32)16-30-29(34)36-18-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h2-14,20,26H,15-19H2,1H3,(H,30,34)(H,31,32)/t20-/m0/s1

InChI Key

MQMQPGSHGWHZIJ-FQEVSTJZSA-N

Isomeric SMILES

C[C@@H](CC(=O)OCC1=CC=CC=C1)OCNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(CC(=O)OCC1=CC=CC=C1)OCNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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